Tert-butyl 2-deoxy-L-ribopyranoside

Vue d'ensemble

Description

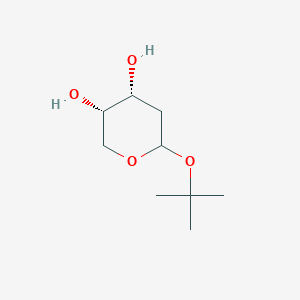

Tert-butyl 2-deoxy-L-ribopyranoside is a monosaccharide derivative with the molecular formula C9H18O4 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a tert-butyl group attached to the 2-deoxy-L-ribopyranoside structure, making it a valuable tool in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the use of tert-butyl dimethylsilyl chloride (TBDMS-Cl) as a protecting agent. The reaction is carried out under anhydrous conditions using a base such as imidazole or pyridine to facilitate the formation of the tert-butyl ether.

Industrial Production Methods

Industrial production of tert-butyl 2-deoxy-L-ribopyranoside may involve large-scale synthesis using similar protection and deprotection strategies. The process is optimized for high yield and purity, often employing automated synthesis equipment and stringent quality control measures.

Analyse Des Réactions Chimiques

Glycosylation Reactions

tert-Butyl 2-deoxy-L-ribopyranoside participates in glycosylation reactions for forming glycosidic bonds. The tert-butyl group enhances stereoselectivity by acting as a bulky protecting group, favoring β-anomer formation in nucleophilic substitutions .

-

Mechanistic Insight :

Example Reaction :

Functional Group Transformations

The tert-butyl ether and deoxyribose scaffold enable diverse functionalizations:

-

Acetylation : Perbenzoylation with benzoyl chloride in pyridine protects remaining hydroxyl groups .

-

Anomeric Modifications : Conversion to glycosyl bromides using TMSBr (trimethylsilyl bromide) facilitates coupling with acceptors (e.g., digitoxigenin) .

Notable Reaction :

Stability and Reactivity

Applications De Recherche Scientifique

Synthesis of Nucleosides

TBDR serves as a crucial building block in the synthesis of 2-deoxy-L-nucleosides, which are vital for developing antiviral and anticancer therapies. The synthesis processes often involve modifying the ribose structure to enhance bioactivity against various viral infections, including HIV and hepatitis B and C.

Antiviral Treatments

Research indicates that TBDR derivatives can be employed in formulating drugs targeting viral infections. The synthesis of 2'-deoxy-L-nucleosides from TBDR has been linked to effective treatments for HIV and hepatitis viruses. These compounds can be administered in various forms, including oral and intravenous routes, often combined with other antiviral agents to enhance efficacy .

Anticancer Properties

In addition to antiviral applications, TBDR derivatives are being investigated for their antiproliferative properties against cancer cells. The structural modifications introduced during the synthesis can lead to compounds that selectively target malignant cells while sparing healthy tissues .

Case Study: HIV Treatment

A notable study demonstrated that a specific TBDR-derived nucleoside exhibited potent activity against HIV-1 by inhibiting reverse transcriptase, an enzyme critical for viral replication. This compound was shown to have a favorable safety profile in preclinical trials, highlighting its potential for further development into a therapeutic agent .

Case Study: Hepatitis C

Another investigation focused on a TBDR derivative's effectiveness against hepatitis C virus (HCV). The study reported significant reductions in viral load in infected cell cultures treated with the compound, suggesting its potential as a therapeutic option for HCV patients .

Comparative Data Table

The following table summarizes key characteristics and applications of TBDR and its derivatives:

| Compound | Target Virus | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| Tert-butyl 2-deoxy-L-ribopyranoside | HIV-1/HIV-2 | Reverse transcriptase inhibition | Antiviral therapy |

| TBDR-derived nucleoside | Hepatitis B/C | Nucleotide analog interference | Antiviral therapy |

| TBDR derivative | Cancer cells | Antiproliferative action | Cancer treatment |

Mécanisme D'action

The mechanism of action of tert-butyl 2-deoxy-L-ribopyranoside involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability . This steric effect can modulate the compound’s interaction with enzymes and receptors, affecting its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 2-deoxy-D-ribopyranoside: Similar structure but different stereochemistry.

Tert-butyl 2-deoxy-L-arabinopyranoside: Similar structure with a different sugar moiety.

Tert-butyl 2-deoxy-L-xylopyranoside: Similar structure with a different sugar moiety.

Uniqueness

Tert-butyl 2-deoxy-L-ribopyranoside is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable tool in various research and industrial applications.

Propriétés

IUPAC Name |

(3S,4R)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-9(2,3)13-8-4-6(10)7(11)5-12-8/h6-8,10-11H,4-5H2,1-3H3/t6-,7+,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGDGXJAECEKCH-KVARREAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C(CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1C[C@H]([C@H](CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.